Triethyl Amine
CAS No.: 1221-44-8
Cat. No.: VC0223600
Molecular Formula: C10H11BrO
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221-44-8 |
|---|---|
| Molecular Formula | C10H11BrO |
| Molecular Weight | 0 |
Introduction
Physical Properties of Triethylamine
Triethylamine exhibits a range of physical properties that make it suitable for diverse applications. It is a colorless, highly flammable liquid with a strong ammonia-like odor that can be detected even at very low concentrations (odor threshold of 0.48 ppm) . The compound's comprehensive physical properties are detailed in the following table:
| Property | Value |
|---|---|
| CAS registry number | 121-44-8 |
| Chemical formula | (C₂H₅)₃N |
| Color | Colorless |
| Physical state | Liquid |
| Molecular weight (Mr) | 101.19 |
| Melting point (mp), °C | -115 |
| Boiling point (bp), °C | 89.3 |
| Density (d) at 20 °C | 0.7275 |
| Refractive index (n) at 20 °C | 1.4010 |
| Flash point, °C | -11 |
| pKb (25 °C) | 3.24 |
| Dissociation constant (pKa) | 10.76 |
| Odor threshold, ppm; v/v | 0.48 |
| Solubility in Water | Miscible in water (112 g/L at 20 °C) |
| Solubility in Organic solvents | Miscible in ethanol and ethyl ether |
| Vapor pressure density | 3.48 |
| Vapor pressure at 20 °C, torr | 54 |
| Auto flammability (°C) | 215 |
The low boiling point (89.3°C) contributes to triethylamine's volatility at room temperature, while its low flash point (-11°C) indicates its high flammability . These properties necessitate special handling precautions in industrial settings. The compound's moderate water solubility combined with excellent solubility in organic solvents makes it valuable as a phase-transfer agent in certain chemical processes and extraction applications.
Chemical Properties and Reactions
The chemical behavior of triethylamine is primarily governed by the nitrogen atom's lone pair of electrons, which enables it to function as a base, nucleophile, and catalyst in various chemical transformations.
Basic Chemical Behavior
Due to its alkyl substituents, triethylamine functions as a stronger base than ammonia, with a pKa value of 10.76 . This enhanced basicity makes it effective in numerous applications where a relatively strong organic base is required. The electron-donating ethyl groups increase the electron density on the nitrogen atom, enhancing its ability to accept protons and participate in coordination chemistry with various metals and compounds.
Formation of Salts with Acids
One of the most characteristic reactions of triethylamine is its ability to form highly water-soluble salts when reacted with organic and inorganic acids . This property is particularly valuable in industrial applications where the difference in solubility between triethylamine and its salt forms is exploited for extraction processes. For instance, triethylamine serves as an effective acid acceptor in the production of semisynthetic penicillin and other pharmaceutical compounds.
Reactivity Hazards
Triethylamine presents significant fire and safety hazards when exposed to heat, flame, or oxidizers, with potential for explosion in vapor form . Undiluted triethylamine complexed with dinitrogen tetraoxide can undergo explosive decomposition below 0°C. Additionally, triethylamine reacts exothermically with maleic anhydride at temperatures above 150°C, generating heat that may pose fire hazards. When decomposed by heat, triethylamine emits toxic nitrogen oxide fumes (NOx), presenting additional safety concerns.
Autoxidation
Recent research has revealed that triethylamine undergoes highly efficient autoxidation when exposed to atmospheric conditions. This process leads to the formation of highly oxygenated and functionalized compounds, including products with as many as three hydroperoxy (OOH) groups and an O:C ratio exceeding 1 . Theoretical calculations have demonstrated peroxy radical H-shift rate coefficients greater than 20 s⁻¹ for the first two generations of H-shifts following OH-initiated reactions with triethylamine. This efficient autoxidation has been verified through flow-tube experiments that detected the predicted highly oxidized products and radicals.
Production Methods
Industrial production of triethylamine employs several synthetic routes, with the choice of method typically determined by economic factors, available raw materials, and desired purity levels.
Industrial Synthesis Routes
The predominant industrial methods for preparing triethylamine involve the alkylation of ammonia, using either haloethane or ethanol as the alkylating agent :
Haloethane Method
In this approach, haloethane (typically ethyl chloride) reacts with ammonia in aqueous or alcoholic solution to produce triethylamine . While effective, this method presents challenges in product separation, as the reaction generates a mixture of primary, secondary, and tertiary amines along with quaternary ammonium salts. The nucleophilic nature of the intermediate products (primary and secondary amines) contributes to the formation of this complex mixture.
Ethanol Method
The more commonly employed industrial route involves the reaction of ethanol with ammonia in the presence of hydrogen and appropriate catalysts . This process typically occurs in multiple stages:
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Initial vaporization of ethanol and liquid ammonia
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Preheating to approximately 150°C
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Reaction over copper-nickel-clay catalysts at 190°C in the first reactor and 165°C in the second reactor
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Condensation and absorption of the product mixture using ethanol
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Separation, dehydration, and fractionation to isolate triethylamine (collecting the fraction at 88-90°C)
Catalyst Development
Recent advances in catalyst technology have focused on improving the efficiency and selectivity of triethylamine synthesis. A notable development involves load-type catalysts based on calcined gamma-aluminum oxide . The preparation of these catalysts typically follows a multi-step process:
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Impregnation of the catalyst support
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Filtration to separate the solid catalyst
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Initial drying at 60°C for 3 hours
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Staged calcination at 90°C, 160°C, and 300°C for 3 hours each
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Re-impregnation with the filtrate
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Secondary drying at 80°C for 2 hours
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Final calcination at 150°C for 2 hours and 420°C for 3 hours
These specialized catalysts enhance reaction efficiency, improving yield while reducing energy consumption and production costs compared to earlier methods that required high catalyst loadings.
Alternative Synthesis Routes
Alternative production methods include the reduction of N,N-diethylacetamide with lithium aluminum hydride , though this approach is primarily employed in laboratory settings rather than industrial production due to cost considerations and handling challenges associated with lithium aluminum hydride.
Industrial Applications
Triethylamine serves diverse functions across multiple industries, with its versatility as a catalyst, neutralizing agent, and chemical intermediate making it valuable in numerous industrial processes.
Pharmaceuticals and Agrochemicals
Triethylamine plays a crucial role in pharmaceutical manufacturing, with historical data indicating that 2-3 million pounds (900-1,300 metric tons) have been used annually for the precipitation and purification of penicillin and cephalosporin antibiotics . It serves as:
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A key intermediate and catalyst in active pharmaceutical ingredient (API) synthesis
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A pH regulator in pharmaceutical formulations
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An intermediate in the production of herbicides and pesticides
Its ability to act as both a base and a leaving group makes it particularly valuable in pharmaceutical synthesis routes.
Coatings and Resins
In the coatings industry, triethylamine functions as a catalyst and crosslinking agent. It enhances curing rates, adhesion, and durability of coatings and resins, making it ideal for industrial coatings and automotive finishes . Historically, approximately 5 million pounds (2,000 metric tons) have been used annually as a curing catalyst in phenol-formaldehyde particleboard adhesives . Specific applications include:
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Enhancement of curing in epoxy and polyurethane coatings
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Improvement of resin stability and adhesion
Foundry Applications
The largest historical application of triethylamine has been as a catalyst for curing resin systems incorporated into sand cores for foundry molds, accounting for approximately 9 million pounds (4,000 metric tons) of annual consumption . This application leverages triethylamine's catalytic properties to enhance curing rates and improve the performance characteristics of the resulting materials.
Chemical Synthesis and Catalysis
As a versatile base in organic synthesis, triethylamine facilitates numerous reaction types, including:
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Esterification reactions
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Acylation processes
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Alkylation reactions
These capabilities make triethylamine essential in fine chemical manufacturing and specialty chemical production.
Metalworking and Gas Treatment
Recent Research Developments
Current research on triethylamine focuses primarily on its atmospheric chemistry and the development of improved catalytic systems for its synthesis and applications.
Atmospheric Chemistry Studies
Recent studies have revealed that triethylamine undergoes remarkably efficient autoxidation when exposed to atmospheric conditions. Researchers have found that this process dominates the atmospheric oxidation of triethylamine, leading to the formation of highly oxygenated molecules . Key findings from this research include:
-
Autoxidation proceeds faster in triethylamine than in previously studied compounds like dimethyl sulfide and trimethylamine
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Products with up to three hydroperoxy (OOH) groups and O:C ratios exceeding 1 are formed
-
Theoretical calculations using multiconformer transition-state theory demonstrate peroxy radical H-shift rate coefficients greater than 20 s⁻¹
-
The initial OH hydrogen abstraction occurs predominantly at the α-carbon, with β-carbon abstraction accounting for less than a few percent of reactions
These findings have significant implications for understanding atmospheric chemistry and the environmental fate of triethylamine emissions.
Catalyst Innovation
Ongoing research into catalyst development aims to enhance the efficiency and selectivity of triethylamine synthesis. Recent innovations have focused on supported catalysts that reduce energy requirements and improve yield . These advances may contribute to more sustainable production methods with reduced environmental impact and lower production costs.
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